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Introduction
The isolation of high-quality, intact nucleic acids is a critical prerequisite for a wide array of

molecular biology applications, from PCR and qPCR to next-generation sequencing and gene

expression analysis. For many biological samples, particularly those from plants, fungi, and

certain bacteria, the presence of polysaccharides, polyphenols, and other secondary

metabolites poses a significant challenge to obtaining pure and undegraded DNA and RNA.

The Cetyltrimethylammonium bromide (CTAB)-based extraction method is a robust and widely

adopted technique designed to overcome these challenges.

CTAB is a cationic detergent that effectively lyses cell membranes and forms complexes with

proteins and polysaccharides, facilitating their removal.[1] In a high-salt buffer, CTAB

precipitates these contaminants, while nucleic acids remain in solution. Subsequent purification

steps then yield high-purity DNA or RNA. This document provides detailed protocols for the

preparation and use of CTAB-based buffers for the preservation and extraction of nucleic acids

from challenging sample types.

Core Principles of the CTAB Method
The success of the CTAB method hinges on the specific roles of its key components, which

work in concert to lyse cells, inactivate nucleases, and remove inhibitors.
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CTAB (Cetyltrimethylammonium bromide): A cationic detergent that solubilizes cell

membranes and, in high-salt conditions, precipitates polysaccharides and some proteins.[1]

High Salt Concentration (e.g., 1.4 M NaCl): Increases the solubility of nucleic acids while

decreasing the solubility of polysaccharides, allowing for their differential precipitation by

CTAB.[1]

Tris-HCl: A buffering agent that maintains a stable pH (typically around 8.0) to ensure the

stability of nucleic acids and the optimal activity of enzymes used in the process.[2]

EDTA (Ethylenediaminetetraacetic acid): A chelating agent that sequesters divalent cations

like Mg2+, which are essential cofactors for DNases and RNases, thereby inactivating these

enzymes and protecting the nucleic acids from degradation.[3]

β-Mercaptoethanol: A strong reducing agent that denatures proteins by breaking disulfide

bonds and helps to inhibit the oxidation of polyphenols, which can otherwise bind to and

damage nucleic acids.[3]

Polyvinylpyrrolidone (PVP): A polymer that binds to polyphenolic compounds, preventing

them from interacting with and co-precipitating with nucleic acids.[1]

Data Presentation: Nucleic Acid Yield and Purity
The following tables summarize quantitative data from studies utilizing CTAB-based extraction

methods on various sample types. These results highlight the efficacy of the method in

producing high yields of pure nucleic acids suitable for downstream applications.

Table 1: RNA Yield and Quality from Various Plant Species using a Modified CTAB Method
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Plant Species
RNA Yield (µg/
µl)

A260/A280
Ratio

A260/A230
Ratio

RNA Integrity
Number (RIN)

Woody Plant

Species

(Average of 17)

2.37 - 91.33 1.77 - 2.13 1.81 - 2.22 7.1 - 8.1

Herbaceous

Plant Species

(Average of 2)

Not specified

separately
1.77 - 2.13 1.81 - 2.22 7.1 - 8.1

Data adapted from a study demonstrating a modified CTAB method for RNA extraction from

plants rich in secondary metabolites.[4]

Table 2: Comparison of DNA Yield and Purity from Green Seaweeds using Different Extraction

Methods

Green
Seaweed
Species

Optimized
CTAB DNA
Yield (ng/µL)

Conventional
CTAB DNA
Yield (ng/µL)

Optimized
CTAB
A260/A280

Optimized
CTAB
A260/A230

Species 1 24.1 22.2 ~1.8 ~2.1

Species 2 25.4 22.4 ~1.8 ~2.1

Species 3 33.5 28.4 ~1.8 ~2.1

Species 4 50.1 43.8 ~1.8 ~2.1

Data from a study comparing an optimized CTAB protocol with a conventional CTAB method

for DNA extraction from green seaweeds.[5] A ratio of ~1.8 for A260/A280 is generally accepted

as "pure" for DNA.[6] Expected A260/A230 values for pure nucleic acid are commonly in the

range of 2.0-2.2.[6]

Experimental Protocols
Protocol 1: High-Quality Genomic DNA Extraction from
Plant Tissue
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This protocol is adapted from established CTAB-based methods and is suitable for a wide

range of plant species.[1][7]

Materials and Reagents:

CTAB Extraction Buffer (see preparation below)

2-Mercaptoethanol

Polyvinylpyrrolidone (PVP) (optional, but recommended for tissues high in phenolics)

Chloroform:Isoamyl alcohol (24:1)

Isopropanol (ice-cold)

70% Ethanol (ice-cold)

TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

RNase A (10 mg/ml)

Liquid nitrogen

Mortar and pestle

Microcentrifuge tubes (1.5 ml or 2.0 ml)

Microcentrifuge

Water bath or heating block

CTAB Extraction Buffer Preparation (100 ml):

2.0 g CTAB (2% w/v)

8.18 g NaCl (1.4 M)

2.0 ml 1 M Tris-HCl, pH 8.0 (20 mM)
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0.4 ml 0.5 M EDTA, pH 8.0 (2 mM)

Add ddH2O to 100 ml and autoclave.

Just before use, add 0.2 ml of β-mercaptoethanol (0.2% v/v) and, if needed, 1.0 g of PVP

(1% w/v) to the required volume of buffer.

Procedure:

Sample Preparation: Freeze 100-200 mg of fresh plant tissue in liquid nitrogen and grind to a

fine powder using a pre-chilled mortar and pestle.

Lysis: Transfer the powdered tissue to a 2.0 ml microcentrifuge tube. Immediately add 1 ml

of pre-warmed (65°C) CTAB Extraction Buffer (with β-mercaptoethanol and PVP). Vortex

vigorously to mix.

Incubation: Incubate the lysate at 65°C for 60 minutes in a water bath or heating block. Invert

the tube periodically to ensure thorough mixing.

Chloroform Extraction: Add an equal volume (1 ml) of chloroform:isoamyl alcohol (24:1). Mix

gently by inversion for 5-10 minutes to form an emulsion.

Phase Separation: Centrifuge at 12,000 x g for 10 minutes at room temperature. This will

separate the mixture into two phases.

Aqueous Phase Transfer: Carefully transfer the upper aqueous phase to a new

microcentrifuge tube, avoiding the interface and the lower organic phase.

DNA Precipitation: Add 0.7 volumes of ice-cold isopropanol to the aqueous phase. Mix gently

by inversion until a stringy white precipitate of DNA is visible.

DNA Pelleting: Incubate at -20°C for at least 30 minutes (or overnight for higher yield).

Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the DNA.

Washing: Carefully discard the supernatant. Wash the DNA pellet with 1 ml of ice-cold 70%

ethanol. Centrifuge at 10,000 x g for 5 minutes at 4°C.
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Drying: Discard the ethanol and air-dry the pellet for 10-15 minutes at room temperature. Do

not over-dry the pellet, as this can make it difficult to dissolve.

Resuspension: Resuspend the DNA pellet in 50-100 µl of TE Buffer. To aid dissolution,

incubate at 55°C for 10-15 minutes.

RNase Treatment (Optional): To remove contaminating RNA, add 1 µl of RNase A (10 mg/ml)

and incubate at 37°C for 30 minutes.

Storage: Store the purified DNA at -20°C.

Protocol 2: Total RNA Extraction from Plant Tissue
This protocol is a modification of the CTAB method optimized for RNA isolation. It is crucial to

maintain an RNase-free environment throughout the procedure.

Materials and Reagents:

All materials from Protocol 1, treated with DEPC-water or certified RNase-free.

CTAB Extraction Buffer for RNA (see preparation below)

Lithium Chloride (LiCl) solution (8 M, sterile)

CTAB Extraction Buffer for RNA Preparation (100 ml):

2.0 g CTAB (2% w/v)

11.69 g NaCl (2.0 M)

10.0 ml 1 M Tris-HCl, pH 8.0 (100 mM)

2.0 ml 0.5 M EDTA, pH 8.0 (10 mM)

Add DEPC-treated ddH2O to 100 ml and autoclave.

Just before use, add 2.0 ml of β-mercaptoethanol (2% v/v).

Procedure:
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Sample Preparation and Lysis: Follow steps 1 and 2 of the DNA extraction protocol, using

the RNA extraction buffer.

Incubation: Incubate at 65°C for 10-15 minutes.

Chloroform Extraction: Perform two rounds of chloroform:isoamyl alcohol extraction (steps 4-

6 of the DNA protocol).

RNA Precipitation: To the final aqueous phase, add 0.25 volumes of 8 M LiCl. Mix well and

incubate at -20°C for at least 2 hours (or overnight).

RNA Pelleting: Centrifuge at 12,000 x g for 20 minutes at 4°C.

Washing: Discard the supernatant and wash the pellet with 1 ml of ice-cold 70% ethanol.

Centrifuge at 10,000 x g for 5 minutes at 4°C.

Drying: Air-dry the RNA pellet for 5-10 minutes.

Resuspension: Dissolve the pellet in 30-50 µl of RNase-free water.

Storage: Store the purified RNA at -80°C.

Visualizations

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1202521?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: Plant Tissue Sample

Grind in Liquid Nitrogen

Add CTAB Lysis Buffer
(CTAB, NaCl, Tris, EDTA, BME, PVP)

Incubate at 65°C

Chloroform:Isoamyl Alcohol Extraction

Centrifuge to Separate Phases

Collect Aqueous Phase

Precipitate DNA with Isopropanol

Centrifuge to Pellet DNA

Wash Pellet with 70% Ethanol

Air Dry Pellet

Resuspend in TE Buffer

End: Purified Genomic DNA

Click to download full resolution via product page

Caption: Workflow for Genomic DNA Extraction using the CTAB Method.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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